molecular formula C9H16N2O3 B12537261 L-Prolyl-2-methylalanine CAS No. 821776-22-1

L-Prolyl-2-methylalanine

Cat. No.: B12537261
CAS No.: 821776-22-1
M. Wt: 200.23 g/mol
InChI Key: CNIXQILFTAWLOL-LURJTMIESA-N
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Description

L-Prolyl-2-methylalanine is a synthetic amino acid derivative that combines the structural elements of L-proline and 2-methylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-2-methylalanine typically involves the condensation of L-proline with 2-methylalanine. One common method includes the use of benzyloxycarbonyl-L-proline as a starting material . The reaction proceeds through a series of steps, including the formation of a Schiff base, nucleophilic addition, and subsequent hydrolysis to yield the desired product . The reaction conditions are generally mild, and the process can be scaled up for industrial production.

Industrial Production Methods

Industrial production of 2-methylalanine, a key component in the synthesis of this compound, involves the condensation of 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This is followed by nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride, and finally, hydrolysis of the cyano groups to obtain 2-methylalanine . This method is efficient, with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-2-methylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, phase transfer catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

L-Prolyl-2-methylalanine can be compared with other similar compounds, such as:

These compounds share some structural similarities with this compound but differ in their specific properties and applications. This compound’s unique combination of L-proline and 2-methylalanine makes it particularly valuable for studying protein folding and stability, as well as for its potential therapeutic applications.

Properties

CAS No.

821776-22-1

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

2-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C9H16N2O3/c1-9(2,8(13)14)11-7(12)6-4-3-5-10-6/h6,10H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t6-/m0/s1

InChI Key

CNIXQILFTAWLOL-LURJTMIESA-N

Isomeric SMILES

CC(C)(C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

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